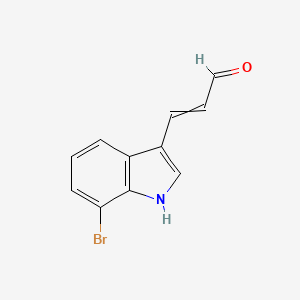![molecular formula C12H17Br2N3 B14201965 Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- CAS No. 832077-31-3](/img/structure/B14201965.png)
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- is an organic compound with the molecular formula C10H13Br2N It is a derivative of benzenamine, characterized by the presence of two bromine atoms at the 2 and 6 positions, a tert-butyl group at the 4 position, and an azo group linking to an N,N-dimethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- typically involves the following steps:
Bromination: The starting material, benzenamine, undergoes bromination to introduce bromine atoms at the 2 and 6 positions. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Azo Coupling: The brominated benzenamine is then subjected to azo coupling with a tert-butyl group. This step involves the reaction of the brominated benzenamine with tert-butyl nitrite (t-BuONO) in the presence of a base such as sodium hydroxide (NaOH).
N,N-Dimethylation: Finally, the compound undergoes N,N-dimethylation using dimethyl sulfate ((CH3O)2SO2) or methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or hydrazines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The azo group in the compound can undergo reduction to form amines, which can then interact with biological molecules. The bromine atoms and tert-butyl group contribute to its unique chemical properties, influencing its reactivity and interactions.
相似化合物的比较
Similar Compounds
Benzenamine, 2,6-dibromo-4-tert-butyl-: Similar structure but lacks the azo and N,N-dimethyl groups.
Benzenamine, 4-bromo-2,6-dimethyl-: Similar structure but lacks the tert-butyl, azo, and N,N-dimethyl groups.
Benzenamine, 2,6-dibromo-4-nitro-: Similar structure but has a nitro group instead of the tert-butyl and azo groups.
Uniqueness
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- is unique due to the presence of both the azo and N,N-dimethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
832077-31-3 |
|---|---|
分子式 |
C12H17Br2N3 |
分子量 |
363.09 g/mol |
IUPAC 名称 |
2,6-dibromo-4-(tert-butyldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C12H17Br2N3/c1-12(2,3)16-15-8-6-9(13)11(17(4)5)10(14)7-8/h6-7H,1-5H3 |
InChI 键 |
NFGXDXBJOKPWMX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=NC1=CC(=C(C(=C1)Br)N(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


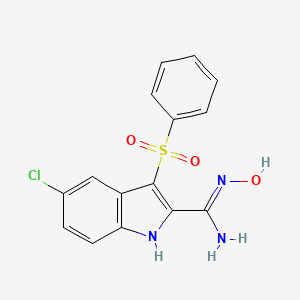
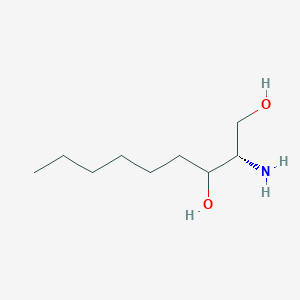
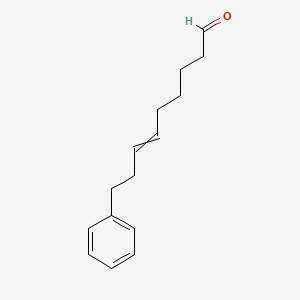
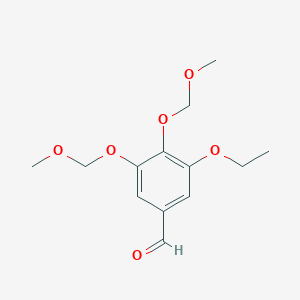
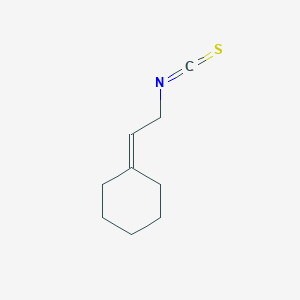
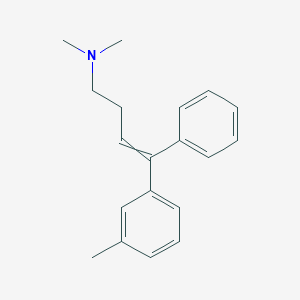


![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
